molecular formula C19H22N2O3S B11261980 N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide

Cat. No.: B11261980
M. Wt: 358.5 g/mol
InChI Key: MPYMQTKJAYPUEA-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide: is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. Finally, the dimethylbenzamide moiety is attached through an amide coupling reaction, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the sulfonylation and amide coupling steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methanesulfonyl group to form sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the benzamide moiety would produce amine derivatives.

Scientific Research Applications

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The tetrahydroquinoline ring and dimethylbenzamide moiety contribute to the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets and influence various biological pathways.

Comparison with Similar Compounds

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3,5-dimethylbenzamide can be compared with other similar compounds, such as:

These compounds share the tetrahydroquinoline and methanesulfonyl groups but differ in the substituents on the benzamide moiety. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

3,5-dimethyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C19H22N2O3S/c1-13-9-14(2)11-16(10-13)19(22)20-17-7-6-15-5-4-8-21(18(15)12-17)25(3,23)24/h6-7,9-12H,4-5,8H2,1-3H3,(H,20,22)

InChI Key

MPYMQTKJAYPUEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)C

Origin of Product

United States

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